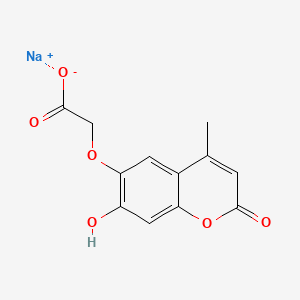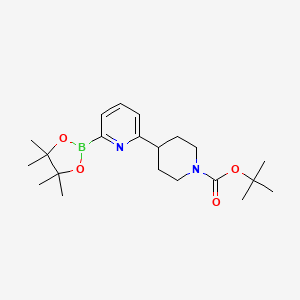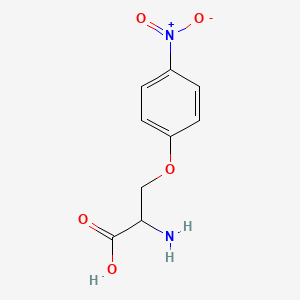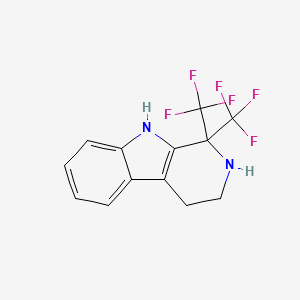![molecular formula C18H26N8O6 B15126973 (2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B15126973.png)
(2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid is a complex organic molecule with significant biochemical relevance It is characterized by the presence of multiple functional groups, including amino, imidazole, and carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid typically involves multiple steps, starting from simpler precursor molecules. The process often includes the following steps:
Formation of the Amino Acid Backbone: The initial step involves the synthesis of the amino acid backbone through peptide bond formation. This is achieved by coupling amino acids using reagents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) in the presence of a base.
Introduction of the Imidazole Group: The imidazole group is introduced through the use of histidine derivatives. This step requires careful control of reaction conditions to ensure the correct stereochemistry.
Final Coupling and Purification: The final step involves coupling the intermediate products to form the complete molecule, followed by purification using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale chromatography systems can enhance efficiency and yield. Additionally, optimization of reaction conditions and the use of high-purity reagents are crucial for industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the imidazole ring or the carboxylic acid groups. Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: The compound can participate in substitution reactions, particularly at the amino groups. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding peptide bond formation and the behavior of imidazole-containing molecules.
Biology
In biological research, the compound is used to study protein interactions and enzyme mechanisms. Its structure mimics certain peptide sequences found in proteins, making it valuable for studying protein folding and function.
Medicine
In medicine, the compound has potential applications in drug development. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for therapeutic research.
Industry
In the industrial sector, the compound is used in the synthesis of specialized materials and as a catalyst in certain chemical reactions. Its unique properties make it valuable for developing new materials with specific functions.
Mécanisme D'action
The mechanism of action of (2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity. The imidazole groups play a crucial role in binding to metal ions and other cofactors, which can modulate enzyme activity and receptor function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Histidine: A naturally occurring amino acid with an imidazole side chain.
Carnosine: A dipeptide composed of beta-alanine and histidine.
Anserine: A dipeptide similar to carnosine but with a methylated histidine residue.
Uniqueness
The uniqueness of (2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid lies in its complex structure, which combines multiple functional groups and stereocenters. This complexity allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C18H26N8O6 |
|---|---|
Poids moléculaire |
450.4 g/mol |
Nom IUPAC |
2-[[2-[[2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C18H26N8O6/c19-2-1-15(28)24-12(3-10-5-20-8-22-10)16(29)26-14(7-27)17(30)25-13(18(31)32)4-11-6-21-9-23-11/h5-6,8-9,12-14,27H,1-4,7,19H2,(H,20,22)(H,21,23)(H,24,28)(H,25,30)(H,26,29)(H,31,32) |
Clé InChI |
QTEWJFPLRGWOOU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butan-2-yl-5,7-dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B15126899.png)
![(4aR,7aS)-1-[(pyridin-4-yl)methyl]-octahydro-6lambda-thieno[3,4-b]pyrazine-6,6-dione](/img/structure/B15126901.png)

![2-[2-[[2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15126910.png)
![methyl 4,5-dimethoxy-2-(12-methoxy-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraen-4-yl)benzoate](/img/structure/B15126911.png)
![[1-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15126918.png)
![dimethyl-octadecyl-[3-(trimethylazaniumyl)propyl]azanium;chloride](/img/structure/B15126920.png)
![6-Oxo-5-phenyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-4-olate](/img/structure/B15126922.png)




![rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol, trans](/img/structure/B15126956.png)

